molecular formula C10H15NO2 B6254532 3-methyl-2-(3-methyl-1H-pyrrol-1-yl)butanoic acid CAS No. 1378268-98-4

3-methyl-2-(3-methyl-1H-pyrrol-1-yl)butanoic acid

Cat. No.: B6254532
CAS No.: 1378268-98-4
M. Wt: 181.2
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Description

3-methyl-2-(3-methyl-1H-pyrrol-1-yl)butanoic acid is an organic compound with the molecular formula C10H15NO2 It features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom

Properties

CAS No.

1378268-98-4

Molecular Formula

C10H15NO2

Molecular Weight

181.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-(3-methyl-1H-pyrrol-1-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-1H-pyrrole with a suitable butanoic acid derivative under specific conditions. For instance, the reaction can be carried out in the presence of acetic acid and water, using 1,2-dichloroethane as a solvent at 80°C for approximately 45 minutes under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-(3-methyl-1H-pyrrol-1-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-methyl-2-(3-methyl-1H-pyrrol-1-yl)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-2-(3-methyl-1H-pyrrol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The pyrrole ring can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid
  • 2-(1-pyrrolyl)isovaleric acid

Uniqueness

3-methyl-2-(3-methyl-1H-pyrrol-1-yl)butanoic acid is unique due to the presence of two methyl groups, one on the pyrrole ring and one on the butanoic acid chain. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from similar compounds.

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